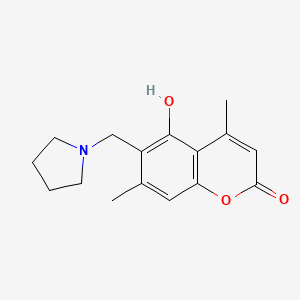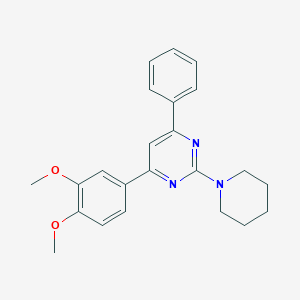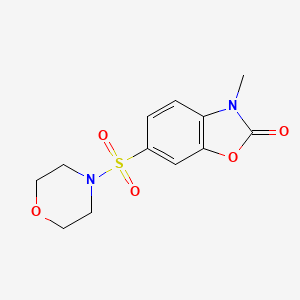![molecular formula C16H24N2O5S B5917748 N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)
N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide is a chemical compound that is commonly known as DMSO or dimethyl sulfoxide. It is a colorless and odorless liquid that has a wide range of applications in scientific research. DMSO is used as a solvent for a variety of compounds and is also used as a cryoprotectant for biological samples.
作用机制
The mechanism of action of DMSO is not fully understood, but it is thought to act as a free radical scavenger, reducing oxidative stress in cells. DMSO is also believed to have anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DMSO has a number of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, allowing for the more efficient uptake of certain compounds. DMSO has also been shown to have antioxidant properties, reducing oxidative stress in cells. In addition, DMSO has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
DMSO has several advantages as a solvent for lab experiments. It is highly soluble in water and a wide range of organic solvents, making it a versatile solvent for a variety of compounds. DMSO is also relatively non-toxic and has low volatility, making it easy to handle and store. However, DMSO can be toxic to certain cell types at high concentrations, and it can also interfere with some assays, making it important to use appropriate controls when using DMSO in lab experiments.
未来方向
There are many future directions for the use of DMSO in scientific research. One area of interest is the development of new cryoprotective agents for biological samples. DMSO has been used for many years as a cryoprotectant, but there is still much to learn about its mechanism of action and how it can be improved. Another area of interest is the use of DMSO in the treatment of certain medical conditions. While DMSO has been shown to have anti-inflammatory and analgesic properties, more research is needed to determine its potential as a therapeutic agent. Finally, there is a need for more research on the toxicity of DMSO and how it can be used safely in lab experiments.
合成方法
The synthesis of DMSO involves the reaction of dimethyl sulfide with oxygen in the presence of a catalyst. The reaction takes place at high temperatures and pressures and requires careful control to ensure that the product is of high purity. The synthesis of DMSO is a well-established process and is carried out on an industrial scale.
科学研究应用
DMSO has a wide range of applications in scientific research. It is commonly used as a solvent for a variety of compounds, including proteins, peptides, and nucleic acids. DMSO is also used as a cryoprotectant for biological samples, allowing them to be stored at low temperatures without damage. In addition, DMSO has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of certain medical conditions.
属性
IUPAC Name |
N-[2-(2,6-dimethyl-4-morpholin-4-ylsulfonylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12-10-15(24(20,21)18-5-8-22-9-6-18)11-13(2)16(12)23-7-4-17-14(3)19/h10-11H,4-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQJVFXWFJTXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC(=O)C)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)
![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)

![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)

![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)

![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)

